Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (ENQ) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a biochemical tool to study enzyme activities, and as a laboratory tool to study the physiological effects of various compounds. ENQ is a versatile compound that can be used in a variety of laboratory experiments, and its advantages and limitations should be considered when planning experiments.
Scientific Research Applications
Synthesis of Quinoline Derivatives
- A study by Bujok et al. (2010) demonstrated the synthesis of 3-aminoquinoline carboxylic acid derivatives using ethyl N-pivaloyl-3-aminocrotonate and substituted nitroarenes, highlighting the potential of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in the creation of diverse quinoline compounds (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Spectroscopic and Theoretical Studies
- Rimarčík et al. (2011) conducted a theoretical and spectroscopic study on a series of ethyl 4-oxoquinoline-3-carboxylate derivatives, which includes compounds similar to ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, to understand their biological activities and molecular forms (Rimarčík et al., 2011).
Anticoccidial Activity
- Research by Zou et al. (2009) explored the synthesis of novel ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, which are structurally related to ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. Their study evaluated the anticoccidial activities of these compounds, indicating potential applications in veterinary medicine (Zou et al., 2009).
Molecular Structure and Synthesis
- A study by Gui-Jie (2011) on the synthesis of a novel compound, ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate, offers insights into the complex molecular structures that can be derived from quinoline-based compounds like ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (Liang Gui-Jie, 2011).
Antimicrobial Drug Development
- Glushkov et al. (1997) synthesized derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showing the relevance of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in the development of potential antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).
Quinoline Derivatives in HIV Research
- Jentsch et al. (2018) developed a method to synthesize ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, emphasizing the utility of similar compounds in HIV integrase research (Jentsch, Hume, Crull, Beauti, Pham, Pigza, Kessl, & Donahue, 2018).
properties
IUPAC Name |
ethyl 6-nitro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-4-3-7(14(17)18)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJCDCSZGDONQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323109 | |
Record name | Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate | |
CAS RN |
103514-53-0 | |
Record name | Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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